molecular formula C22H30N6O4 B2875804 Ethyl 4-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamido)piperidine-1-carboxylate CAS No. 2194902-20-8

Ethyl 4-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2875804
CAS No.: 2194902-20-8
M. Wt: 442.52
InChI Key: RFLRRUOZRINPHJ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogs as Mycobacterium Tuberculosis Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promising results as potential antituberculosis agents without cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Propanamide Derivatives as Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole revealed some compounds with significant anticancer activity. The study involved the sequential synthesis of these hybrids, aiming to identify potential anticancer agents through in vitro evaluations. Certain derivatives demonstrated low IC50 values, indicating their strength as anticancer agents compared to a reference compound (Rehman et al., 2018).

Properties

IUPAC Name

ethyl 4-[[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-3-31-22(30)27-11-8-18(9-12-27)25-20(29)17-5-4-10-28(14-17)19-7-6-16(13-23-19)21-24-15(2)26-32-21/h6-7,13,17-18H,3-5,8-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLRRUOZRINPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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